Sulfamethizole

Pharmacokinetics Drug metabolism Sulfonamide acetylation

Sulfamethizole is a short-acting sulfonamide antibiotic distinguished by minimal metabolic interference (<5% acetylation vs. up to 40% for sulfadiazine), ensuring ~95% of the administered dose remains as the pharmacologically active parent compound. Its 98–99% protein binding and 800-fold pH-dependent solubility increase (pH 6.5 → 7.5) enable targeted urinary tract delivery with reduced crystalluria risk. Unlike sulfamethoxazole, sulfamethizole is supplied as a single-agent formulation, making it the preferred reference standard for pharmacokinetic modeling, susceptibility breakpoint validation, and resistance mitigation studies. Select sulfamethizole for reproducible, compound-specific research outcomes.

Molecular Formula C9H10N4O2S2
Molecular Weight 270.3 g/mol
CAS No. 144-82-1
Cat. No. B1682507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethizole
CAS144-82-1
SynonymsFNA, Sulfamethizol
Rufol
Sulfamethizol FNA
Sulfamethizole
Sulphamethizole
Thiosulfil
Molecular FormulaC9H10N4O2S2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
InChIKeyVACCAVUAMIDAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40.5 [ug/mL] (The mean of the results at pH 7.4)
Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992)
1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform;  practically insol in benzene
Slightly soluble in hot water
In water, 105 mg/L at 37 °C
6.11e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethizole (CAS 144-82-1): Short-Acting Sulfonamide Antibiotic for Urinary Tract Infection Research and Formulation


Sulfamethizole (CAS 144-82-1) is a short-acting sulfonamide antibiotic belonging to the class of synthetic bacteriostatic agents that competitively inhibit bacterial dihydropteroate synthase, thereby blocking folate biosynthesis essential for nucleic acid synthesis [1]. Chemically, it is 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (molecular formula C₉H₁₀N₄O₂S₂, molecular weight 270.33 g/mol) [2]. The compound is characterized by a pKa of 5.45 at 25°C and a log P (octanol-water) of 0.54, with aqueous solubility of 529-1050 mg/L at 20°C and pH-dependent solubility ranging from 1 g/4000 mL at pH 6.5 to 1 g/5 mL at pH 7.5 . Sulfamethizole is currently available as a single-agent oral formulation (unlike sulfamethoxazole, which is primarily co-formulated with trimethoprim) and is indicated specifically for urinary tract infections including pyelonephritis, pyelitis, and cystitis [3].

Why Sulfamethizole Cannot Be Interchanged with Sulfamethoxazole, Sulfadiazine, or Sulfisoxazole in Research and Clinical Procurement


Despite belonging to the same sulfonamide class, sulfamethizole exhibits distinct pharmacokinetic, metabolic, and pharmacodynamic properties that preclude direct substitution with its closest analogs. Sulfamethizole is acetylated to a very minimal extent (less than 5% of an administered dose), whereas sulfadiazine undergoes acetylation up to 40%, and sulfamethoxazole is metabolized via CYP2C9-mediated pathways that sulfamethizole minimally engages . The compound's protein binding of 98-99% exceeds that of sulfamethoxazole (approximately 70%) and sulfisoxazole (approximately 85%), influencing free drug concentration and tissue distribution [1]. Furthermore, sulfamethizole is available as a single-agent oral formulation, whereas sulfamethoxazole is almost exclusively co-formulated with trimethoprim, creating fundamental differences in procurement specifications and research applicability [2]. These distinctions mandate compound-specific selection criteria rather than class-based interchangeability.

Sulfamethizole (CAS 144-82-1): Quantified Differentiation Evidence for Scientific Selection


High Proportion of Active Drug in Circulation Due to Minimal Acetylation

Sulfamethizole undergoes minimal metabolic acetylation (<5% of administered dose), preserving a higher fraction of active parent compound in circulation compared to other sulfonamides. In contrast, sulfadiazine undergoes N4-acetylation up to 40% of an administered dose, while sulfamethoxazole is acetylated to an intermediate degree . This metabolic distinction is pharmacologically consequential because N4-acetylated metabolites possess no antibacterial activity, exhibit higher plasma protein binding than parent compounds, and demonstrate reduced solubility in acidic urine, which increases the risk of crystalluria .

Pharmacokinetics Drug metabolism Sulfonamide acetylation Active drug fraction

Predictable In Vitro–In Vivo Correlation for Urinary Tract Efficacy

In an ascending urinary tract infection mouse model using Escherichia coli strains with varying susceptibilities, sulfamethizole demonstrated a clear and predictable relationship between in vitro MIC and in vivo bacterial clearance in urine, bladder, and kidneys. Treatment with sulfamethizole resulted in significant bacterial count reduction for both a susceptible strain (MIC = 128 μg/mL) and a resistant strain (MIC = 512 μg/mL), but failed against a sulII gene-positive strain (MIC > 2,048 μg/mL). In contrast, the comparator antibiotic amdinocillin (mecillinam) exhibited no clear-cut relationship between in vitro susceptibility and in vivo outcome [1].

Antibacterial efficacy In vitro–in vivo correlation Urinary tract infection Pharmacodynamics

Equivalent Efficacy to Sulfamethoxazole with Comparable Safety Profile in Acute UTI

In a prospective, randomized, double-blind clinical study directly comparing sulfamethizole (short-acting) and sulfamethoxazole (medium-term acting), cure rates for uncomplicated acute urinary tract infections were 91.5% (54/59 evaluable patients) for sulfamethizole and 92.5% (49/53 evaluable patients) for sulfamethoxazole, a statistically non-significant difference of 1.0 percentage points. Side effect rates were also comparable at 5.4% for sulfamethizole and 4.2% for sulfamethoxazole [1]. Notably, cure occurred even in cases where the infecting bacteria were sulfonamide-resistant by in vitro testing, highlighting a potential disconnect between laboratory susceptibility and clinical outcome for this indication.

Clinical efficacy Urinary tract infection Sulfonamide comparison Cure rate

Reduced Emergence of Resistant Bacterial Populations After Short-Course Therapy

In a randomized multicenter study of 264 girls (aged 1-15 years) with acute urinary tract infections, 3-day treatment with sulfamethizole resulted in new bacterial emergence in only 4% of patients, compared to 14% for 10-day sulfamethizole treatment and 13% for 3-day pivmecillinam treatment (p = 0.048). Furthermore, after pivmecillinam treatment, 75% of new bacterial isolates were Streptococcus faecalis, whereas after 3-day sulfamethizole treatment only 25% were S. faecalis (p = 0.016) [1]. This demonstrates that shorter sulfamethizole regimens minimize post-treatment emergence of resistant or opportunistic flora.

Antibiotic resistance Pediatric UTI Treatment duration Streptococcus faecalis

Lower Incidence of Cutaneous Adverse Reactions Compared to Trimethoprim-Containing Regimens

In a large-scale, double-blind, multi-practice investigation involving 314 general practitioners and 965 patients with urinary tract infections, skin reactions occurred in 1.4% of patients treated with sulfamethizole monotherapy, compared to 4.1% of patients treated with trimethoprim monotherapy and 3.2% of patients treated with sulfadiazine-trimethoprim (co-trimazine) combination [1]. This represents a 2.9-fold lower incidence of cutaneous adverse reactions compared to trimethoprim and a 2.3-fold lower incidence compared to the combination therapy.

Adverse drug reactions Skin reactions Trimethoprim Safety profile

Distinctive Solubility Profile at Urinary pH Enabling Rapid Renal Clearance

Sulfamethizole exhibits pronounced pH-dependent aqueous solubility: at pH 6.5, solubility is 1 g/4,000 mL water (0.25 mg/mL), whereas at pH 7.5, solubility increases dramatically to 1 g/5 mL water (200 mg/mL), representing an 800-fold increase within a narrow pH range relevant to urinary tract conditions [1]. This contrasts with sulfamethoxazole, which demonstrates lower overall aqueous solubility and is more frequently associated with crystalluria in concentrated acidic urine [2]. The rapid increase in sulfamethizole solubility at slightly alkaline pH facilitates efficient renal elimination without crystallization risk, supporting its classification as a short-acting sulfonamide with 3-8 hour elimination half-life .

Solubility Renal excretion pH-dependent solubility Formulation development

Sulfamethizole (CAS 144-82-1): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pharmacokinetic Studies Requiring High Fraction of Active Parent Compound

Investigators studying sulfonamide pharmacokinetics or metabolite profiling should select sulfamethizole when the research objective requires a compound with minimal metabolic interference. Sulfamethizole's acetylation rate of <5% (compared to up to 40% for sulfadiazine) ensures that approximately 95% of the administered dose remains as pharmacologically active parent compound . This property reduces variability introduced by acetylator phenotype and simplifies analytical quantification, making sulfamethizole the preferred reference standard for pharmacokinetic modeling of non-acetylated sulfonamide behavior.

In Vitro–In Vivo Correlation Studies for Urinary Tract Antibacterial Agents

For researchers developing predictive pharmacodynamic models or validating susceptibility breakpoints, sulfamethizole offers a validated reference compound with established in vitro–in vivo correlation in urinary tract infection models. As demonstrated in the ascending UTI mouse model, sulfamethizole exhibits a clear relationship between MIC and bacterial clearance outcomes—unlike amdinocillin, which showed no such correlation . This makes sulfamethizole an ideal positive control for studies evaluating the predictive validity of in vitro susceptibility testing for urinary anti-infectives.

Short-Course Antimicrobial Regimen Development and Resistance Mitigation Research

Organizations developing antimicrobial stewardship protocols or investigating strategies to minimize post-treatment resistance emergence should evaluate sulfamethizole-based regimens. Evidence from pediatric UTI studies demonstrates that 3-day sulfamethizole treatment reduces new bacterial emergence to 4%, a 3.5-fold improvement over 10-day treatment (14%) and 3.25-fold improvement over pivmecillinam (13%) . This property positions sulfamethizole as a benchmark compound for research on treatment duration optimization and resistance mitigation in urinary tract infections.

Formulation Development Leveraging pH-Dependent Solubility for Urinary Drug Delivery

Pharmaceutical formulators developing urinary tract-targeted drug delivery systems should consider sulfamethizole's distinctive pH-dependent solubility profile. The 800-fold solubility increase from pH 6.5 (0.25 mg/mL) to pH 7.5 (200 mg/mL) provides a built-in mechanism for rapid dissolution and clearance at urinary pH , which can be exploited in controlled-release or gastroretentive formulations. This property is particularly relevant for developing products intended to achieve high local urinary concentrations while minimizing systemic exposure and crystalluria risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamethizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.